molecular formula C23H24N6O2S B6481678 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-ethylphenyl)acetamide CAS No. 1243068-43-0

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-ethylphenyl)acetamide

Cat. No.: B6481678
CAS No.: 1243068-43-0
M. Wt: 448.5 g/mol
InChI Key: BXJQJEQMZSFGKS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole moiety and a methylsulfanyl group. The pyrazole ring is further functionalized at the 1-position with an acetamide group linked to a 2-ethylphenyl substituent. Its structural complexity arises from the integration of multiple pharmacophores: the pyrazole and oxadiazole rings are known for their bioisosteric properties, while the methylsulfanyl group may influence metabolic stability and binding interactions .

The compound’s synthesis likely involves multi-step reactions, including cyclization to form the oxadiazole ring and alkylation to introduce the acetamide side chain.

Properties

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-4-15-9-5-6-11-17(15)25-18(30)13-29-20(24)19(23(27-29)32-3)22-26-21(28-31-22)16-10-7-8-14(2)12-16/h5-12H,4,13,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJQJEQMZSFGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=CC(=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-ethylphenyl)acetamide , often referred to as F071-0368 , is a complex organic molecule of significant interest in medicinal chemistry. Its unique structure incorporates multiple functional groups, including an oxadiazole and a pyrazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure

The molecular formula of the compound is C21H19N6O2SC_{21}H_{19}N_{6}O_{2}S, with a molecular weight of approximately 438.5 g/mol. The structural complexity arises from the presence of several active functional groups that contribute to its biological properties.

PropertyValue
Molecular FormulaC21H19N6O2SC_{21}H_{19}N_{6}O_{2}S
Molecular Weight438.5 g/mol
IUPAC NameThis compound
SMILESCC(c1cccc(-c2noc(-c3c(N)n(CC(Nc(cccc4)c4F)=O)nc3SC)n2)c1)

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

In a study examining various pyrazole derivatives, compounds similar to F071-0368 demonstrated a marked reduction in inflammation markers in vitro and in vivo models. For instance, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a significant decrease in tumor necrosis factor-alpha (TNF-α) levels and interleukin-6 (IL-6) production .

Analgesic Properties

The analgesic effects of this compound have been explored through various pain models. In animal studies, it was found to significantly reduce pain responses in models such as the formalin test and the hot plate test. The analgesic mechanism is thought to involve modulation of pain pathways through opioid receptors and inhibition of inflammatory mediators .

Anticancer Activity

The anticancer potential of F071-0368 has garnered attention due to its structural similarities with known anticancer agents. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer). The IC50 values for these cell lines were reported to be below 100 µM, indicating potent activity .

Table 1 summarizes the cytotoxicity data against various cancer cell lines:

Cell LineIC50 (µM)
HCT11636
HeLa34
MCF759

Mechanistically, F071-0368 appears to induce apoptosis in cancer cells through caspase activation and disruption of mitochondrial membrane potential . Morphological changes consistent with apoptosis were observed under microscopy following treatment with the compound.

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled experiment involving LPS-stimulated RAW264.7 macrophages, F071-0368 significantly inhibited the production of TNF-α and IL-6 by approximately 70% at a concentration of 50 µM. This suggests its potential utility as an anti-inflammatory agent in therapeutic applications.

Case Study 2: Anticancer Activity
A study assessing the effects of F071-0368 on MCF7 cells revealed that treatment led to a dose-dependent increase in apoptotic cells as measured by Annexin V staining. At concentrations above 50 µM, there was a notable increase in caspase activity, indicating effective induction of apoptosis.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazole and oxadiazole exhibit several biological activities, including:

  • Anti-inflammatory : Compounds with similar structures have shown the ability to reduce inflammation in various models.
  • Analgesic : Some derivatives provide pain relief through modulation of pain pathways.
  • Anticancer : Preliminary studies suggest potential efficacy against different cancer cell lines by inducing apoptosis or inhibiting proliferation.

Pharmaceutical Development

The unique structural components of this compound make it a candidate for drug development targeting various diseases:

  • Cancer Therapy : Given its anticancer properties, it could be further studied for its effectiveness against specific cancer types.
  • Pain Management : Its analgesic effects can be explored for developing non-opioid pain relief medications.

Biological Research

This compound can serve as a tool in biological research to elucidate signaling pathways involved in inflammation and cancer. It may also be utilized in:

  • In vitro studies : To assess its effects on cell lines.
  • In vivo models : To evaluate therapeutic efficacy and safety profiles.

Study on Pyrazole Derivatives

A study examining various pyrazole derivatives found that modifications to the side chains significantly influenced their biological activities. The incorporation of an oxadiazole moiety enhanced the anticancer properties compared to simpler pyrazole compounds. This suggests that 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-ethylphenyl)acetamide might exhibit enhanced efficacy due to its complex structure.

Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory properties of similar compounds demonstrated that those featuring methylsulfanyl groups exhibited significant inhibition of pro-inflammatory cytokines. This supports the hypothesis that our compound could similarly modulate inflammatory responses.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : The target compound’s pyrazole-oxadiazole hybrid distinguishes it from triazole-dominated analogues (e.g., FP1-12, ). The oxadiazole ring may enhance metabolic stability compared to triazoles, which are more prone to hydrolysis .
  • Substituent Effects : The 2-ethylphenyl acetamide group in the target compound contrasts with the chloroacetamide () or hydroxamic acid () moieties in analogues. This substitution could modulate solubility and target affinity .
  • Sulfanyl Linkage : The methylsulfanyl group in the target compound differs from sulfanyl groups bridging triazole and acetamide units in other derivatives (e.g., ). Sulfanyl groups often influence redox activity and metal-binding properties .

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